2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 914630-14-1
VCID: VC5038349
InChI: InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
SMILES: C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O
Molecular Formula: C10H10BrNO3S
Molecular Weight: 304.16

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid

CAS No.: 914630-14-1

Cat. No.: VC5038349

Molecular Formula: C10H10BrNO3S

Molecular Weight: 304.16

* For research use only. Not for human or veterinary use.

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid - 914630-14-1

Specification

CAS No. 914630-14-1
Molecular Formula C10H10BrNO3S
Molecular Weight 304.16
IUPAC Name 2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid
Standard InChI InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Standard InChI Key QTVXJTMTMLWPBV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O

Introduction

Key Findings

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 914630-14-1) is a brominated aromatic compound with a molecular weight of 304.16 g/mol. Characterized by a carbamoyl-linked sulfanylacetic acid moiety, its structural uniqueness lies in the integration of a 3-bromophenyl group, which may influence electronic and steric properties. Despite its well-defined physicochemical profile, no peer-reviewed literature or patent data exists for this compound, highlighting a gap in applied research.

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central acetic acid backbone modified by a sulfanyl group and a 3-bromophenylcarbamoyl substituent. The molecular formula is C₁₀H₁₀BrNO₃S, with the following key structural identifiers:

PropertyValue
SMILESO=C(CSCC(O)=O)NC1=CC(Br)=CC=C1
InChIInChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
InChIKeyQTVXJTMTMLWPBV-UHFFFAOYSA-N
IUPAC Name2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid

Substituent Effects

The 3-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, potentially affecting reactivity and intermolecular interactions. The sulfanyl (-S-) bridge between the carbamoyl and acetic acid groups may facilitate hydrogen bonding or metal coordination .

Physicochemical Properties

Molecular and Spectral Data

PropertyValueSource
Molecular Weight304.16 g/mol
Exact Mass302.956476 Da
Monoisotopic Mass302.956476 Da
Predicted CCS (Ų)145.1 ([M-H]⁻ adduct)

Collision cross-section (CCS) values, predicted via computational methods, suggest moderate molecular size and polarity, with variations depending on adduct formation (e.g., [M+H]+: 145.7 Ų, [M+Na]+: 146.3 Ų) .

Solubility and Stability

Synthetic Pathways and Challenges

Hypothesized Routes

While no documented synthesis exists for this compound, analogous sulfanylacetic acid derivatives are typically synthesized via:

  • Nucleophilic substitution: Reaction of 3-bromophenyl isocyanate with thioglycolic acid derivatives.

  • Thiol-ene coupling: Michael addition between mercaptoacetic acid and acrylamide intermediates.

The lack of patent or literature precedents (as noted in ) suggests synthetic challenges, such as steric hindrance from the 3-bromo substituent or instability of intermediates.

Biological and Industrial Relevance

Research Gaps

No in vitro or in vivo studies have been published, leaving biological activity and toxicity profiles entirely unexplored. Comparative analysis with similar compounds (Table 1) underscores the need for targeted research.

Table 1: Comparison with Structurally Similar Compounds

Compound NameKey DifferencesKnown Applications
2-(Methylsulfanyl)acetic acidLacks aromatic substituentFlavoring agent
2-[(4-Nitrophenyl)sulfanyl]acetic acidNitro group instead of bromineEnzyme inhibition studies

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